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Compound of Interest

Compound Name: Difluoromethanol

Cat. No.: B8680546

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
difluoromethanol (CHF20OH). Due to the limited availability of direct experimental spectra for
this specific molecule in publicly accessible databases, this document compiles predicted data,
information from analogous compounds, and established spectroscopic principles to offer a
robust analytical profile. The information herein is intended to guide researchers in the
identification, characterization, and quality control of difluoromethanol and related substances
in a drug development context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic
molecules. For difluoromethanol, tH, 13C, and °F NMR are all highly informative.

'H NMR Spectroscopy

The proton NMR spectrum of difluoromethanol is expected to show two main signals: one for
the hydroxyl proton (-OH) and one for the methine proton (-CH).

e -OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on
factors such as solvent, concentration, and temperature. It typically appears as a broad
singlet.
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e -CH Proton: The methine proton is directly attached to the carbon bearing two fluorine
atoms. The strong electron-withdrawing effect of the fluorine atoms will cause a significant
downfield shift for this proton. Furthermore, it will exhibit coupling to the two equivalent
fluorine atoms, resulting in a triplet multiplicity (according to the n+1 rule for I1=1/2 nuclei).

13C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon environment.
e The single carbon atom in difluoromethanol will be significantly deshielded due to the

attached electronegative oxygen and two fluorine atoms. This will result in a downfield
chemical shift. The signal will be split into a triplet by the two directly attached fluorine atoms.

F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated organic
compounds.

e The two equivalent fluorine atoms in difluoromethanol will give rise to a single signal in the
19F NMR spectrum. This signal will be split into a doublet by the adjacent methine proton.
The chemical shift will be in the characteristic region for aliphatic difluoro compounds.

Table 1: Predicted NMR Spectroscopic Data for Difluoromethanol

] Predicted
Predicted . )
) ] Predicted Coupling )
Nucleus Chemical Shift o Assignment
Multiplicity Constant (J,
(5, ppm)
Hz)

1H 50-6.5 Triplet JH-F = 50-60 -CHF2
1H Variable Broad Singlet - -OH
13C 110 - 125 Triplet JC-F = 230-250 CHF20H

-80to -120
19F (relative to Doublet JF-H = 50-60 -CHF2

CFCls)
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Note: Predicted values are based on data from structurally similar compounds and established
spectroscopic correlations. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of difluoromethanol is
expected to show characteristic absorption bands for the O-H and C-F bonds.

Table 2: Characteristic IR Absorption Bands for Difluoromethanol

Wavenumber (cm~?) Vibration Type Functional Group
3600 - 3200 (broad) O-H stretch Alcohol (-OH)
3000 - 2850 C-H stretch Methine (-CH)
1200 - 1000 C-F stretch Fluorocarbon (-CF2)
1150 - 1050 C-O stretch Alcohol (-C-0)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. For difluoromethanol, electron ionization (EI) would likely

lead to the fragmentation of the molecule.

e Molecular lon (M*): The molecular ion peak, corresponding to the intact molecule, is
expected at m/z = 68.01 (based on the monoisotopic mass).[1]

o Fragmentation Pattern: Common fragmentation pathways would involve the loss of a
hydrogen atom, a fluorine atom, a hydroxyl group, or combinations thereof. Key expected
fragments are listed in the table below.

Table 3: Predicted Mass Spectrometry Fragmentation for Difluoromethanol

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b8680546?utm_src=pdf-body
https://www.benchchem.com/product/b8680546?utm_src=pdf-body
https://www.benchchem.com/product/b8680546?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Difluoromethanol
https://www.benchchem.com/product/b8680546?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8680546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

miz Possible Fragment

68 [CHF20H]* (Molecular lon)
67 [CF20H]*

49 [CH2F]*

47 [CFO]*

31 [CH20H]*

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility

and accuracy.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of difluoromethanol in 0.5-0.7 mL of
a suitable deuterated solvent (e.g., CDClIs, D20, Acetone-de) in a 5 mm NMR tube. The
choice of solvent can affect the chemical shift of the labile hydroxyl proton.

 Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher.
o Pulse Sequence: Standard single-pulse sequence.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 8-16.
e Instrument Parameters (33C NMR):
o Spectrometer: 100 MHz or higher.

o Pulse Sequence: Proton-decoupled single-pulse sequence.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b8680546?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8680546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-10 seconds.

o Number of Scans: 128-1024 (or more, depending on sample concentration).

 Instrument Parameters (*°*F NMR):
o Spectrometer: 376 MHz or higher.

o Pulse Sequence: Standard single-pulse sequence, often proton-coupled to observe H-F
coupling.

o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 16-64.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID). Reference the spectra internally to the residual
solvent peak (for *H and 3C) or an external standard (e.g., CFCls for °F).

IR Spectroscopy

e Sample Preparation:
o Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CHCI3) that has minimal
absorption in the regions of interest.

e Instrument Parameters (FT-IR):
o Scan Range: 4000-400 cm~1.
o Resolution: 4 cm~1.

o Number of Scans: 16-32.
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o Data Acquisition: Record a background spectrum of the salt plates or solvent. Then, record
the sample spectrum. The instrument software will automatically subtract the background.

Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable inlet system (e.qg., direct insertion probe for liquids or gas chromatography for
volatile samples).

 lonization: Use a standard electron ionization energy of 70 eV.[2]

o Mass Analysis: Scan a mass range appropriate for the expected molecular weight and
fragments (e.g., m/z 10-100).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Visualizations

The following diagrams illustrate key spectroscopic relationships and workflows.

CHF2 Group
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Caption: NMR spin-spin coupling in difluoromethanol.

[CHF20H]*

m/z = 68

H OH F2
[CF20H]* [CHF2]* [CHOJ*
m/z = 67 m/z =51 m/z =29
H
[CF2]*
m/z =50

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation of difluoromethanol.
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Caption: General experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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